1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a bromopropyl group, an ethyl group, and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of a propyl group followed by the introduction of an ethyl group and a trifluoromethoxy group onto the benzene ring. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the trifluoromethoxy group can facilitate the formation of carbon-carbon bonds under mild conditions.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals due to its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2-ethyl-5-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its reactivity and applications.
1-Bromo-3-phenylpropane: This compound lacks the trifluoromethoxy group, making it less versatile in certain chemical reactions.
1-Bromo-2-(trifluoromethoxy)benzene:
The unique combination of functional groups in this compound makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H14BrF3O |
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Molecular Weight |
311.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-ethyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H14BrF3O/c1-2-9-5-6-11(17-12(14,15)16)8-10(9)4-3-7-13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
SDPONHQLYDKCTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(F)(F)F)CCCBr |
Origin of Product |
United States |
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